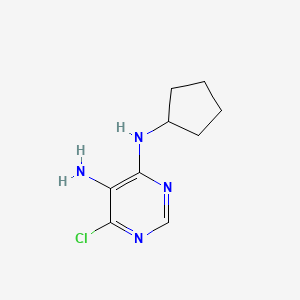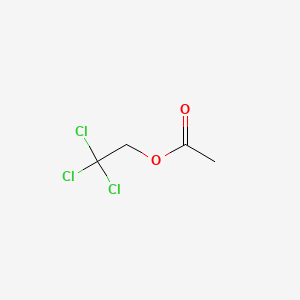
2,2,2-Trichloroethyl acetate
Vue d'ensemble
Description
2,2,2-Trichloroethyl acetate is an organic compound with the linear formula CH3COOCH2CCl3 . It is used as an acetyl donor in anhydrous, enzyme-catalyzed enantioselective acetylations .
Synthesis Analysis
2,2,2-Trichloroethyl acetate is used in the enzyme-catalyzed synthesis of enantiomerically pure prostaglandin intermediate, (1 S ,4 R )- (-)-4-hydroxy-2-cyclopentenyl acetate .Molecular Structure Analysis
The structural and conformational properties of 2,2,2-trichloroethyl acetate have been determined in the gas phase using gas electron diffraction (GED). Two conformers separated by a shallow rotational barrier have been identified, one of C1 (syn-gauche) and the other of Cs symmetry (syn-anti). All calculations indicate that syn-gauche is preferred in terms of enthalpy, whereas syn-anti seems to be slightly more stable regarding Gibbs free energy .Chemical Reactions Analysis
The conformational behavior of 2,2,2-trichloroethyl acetate has been investigated using MP2 and DFT quantum-chemical methods .Physical And Chemical Properties Analysis
2,2,2-Trichloroethyl acetate has a molecular weight of 191.44. It has a refractive index n20/D of 1.457 and a density of 1.401 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Carboxyl Protection in Peptide Synthesis :
- The 2,2,2-trichloroethyl group is useful in peptide synthesis, particularly for carboxyl protection. This method involves preparing 2,2,2-trichloroethyl esters of N-carbobenzoxy-amino acids and selectively removing the carboxyl protecting group with zinc in acetic acid (Marinier, Kim, & Navarre, 1973).
Enzymatic Acylation in Organic Synthesis :
- In organic synthesis, 2,2,2-trichloroethyl acetate is used in enzyme-catalyzed acylation processes. It's particularly noted for forming enantiomeric monoacetates with high enantiomeric excess, useful in the synthesis of specific chiral compounds (Theil, Schick, Lapitskaya, & Pivnitsky, 1991).
Cleavage of Esters with Activated Zinc Dust :
- The selective cleavage of 2,2,2-trichloroethyl esters is achieved with activated zinc dust. This process is important in the synthesis of compounds with phthalimido groups, preserving these groups while cleaving the ester linkage (Chung, Meang, & Kim, 1982).
Gas Chromatography with Electron Capture Detection :
- The ester derivatives of 2,2,2-trichloroethanol, including 2,2,2-trichloroethyl acetate, are effective in gas chromatography for electron capture detection. This is especially relevant for analyzing benzenoid carboxylic acids (Smith & Tsai, 1971).
Selective Removal of Protecting Groups :
- In chemical synthesis, the selective removal of 2,2,2-trichloroethyl- and 2,2,2-trichloroethoxycarbonyl protecting groups is facilitated by activated zinc dust. This method is particularly important when dealing with compounds that have reducible and acid-sensitive functionalities (Somsák, Czifrák, & Veres, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trichloroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXVDWUMCHTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211537 | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl acetate | |
CAS RN |
625-24-1 | |
| Record name | Ethanol, 2,2,2-trichloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trichloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trichloroethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



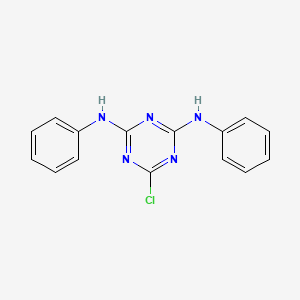
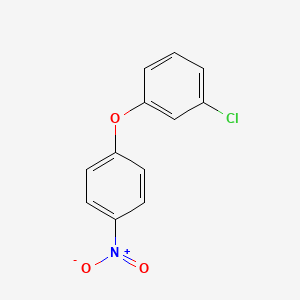
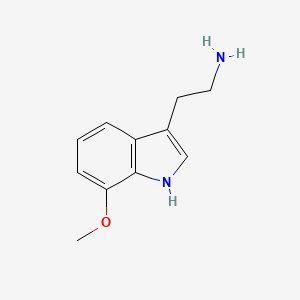
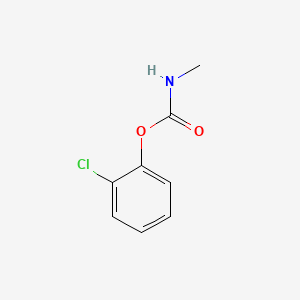

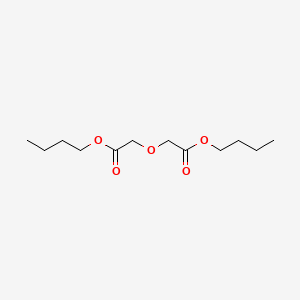
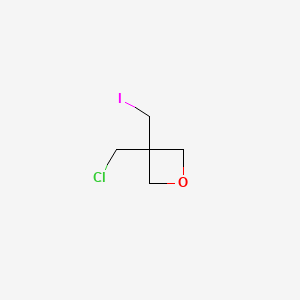
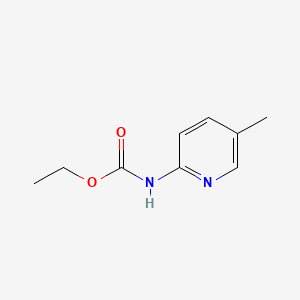
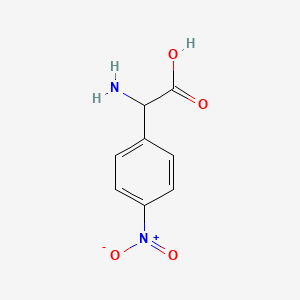
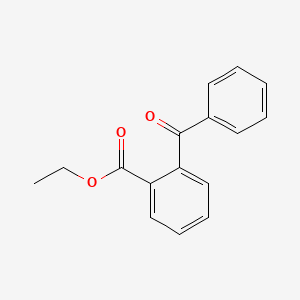
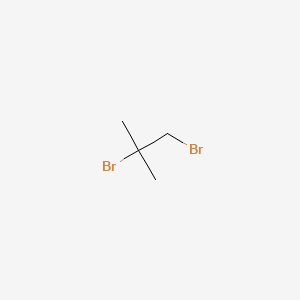
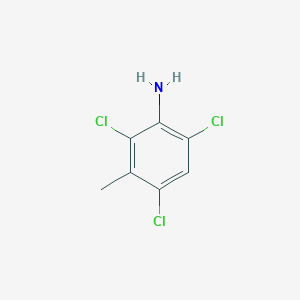
![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)
